

# Application Note: Comprehensive Characterization of 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

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## Compound of Interest

**Compound Name:** 3-Bromo-4-isopropoxy-5-methoxybenzonitrile

**Cat. No.:** B181807

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## Introduction

**3-Bromo-4-isopropoxy-5-methoxybenzonitrile** is a substituted benzonitrile derivative with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).<sup>[1]</sup> The precise characterization of its identity, purity, and impurity profile is critical to ensure the quality, safety, and efficacy of the final drug product.<sup>[2][3]</sup> This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of this compound, detailing validated protocols for chromatographic and spectroscopic techniques.

The selection of an appropriate analytical method is paramount and depends on the physicochemical properties of the analyte, the sample matrix, and the required sensitivity.<sup>[4]</sup> This guide will delve into the application of High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group confirmation.

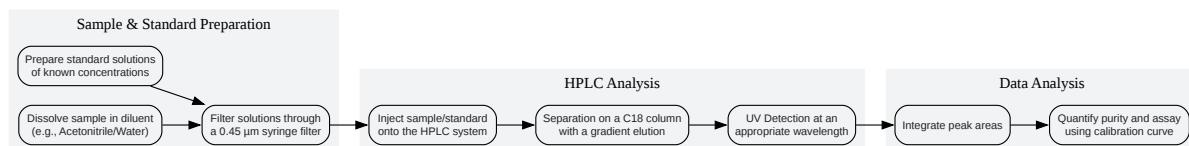
## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for assessing the purity and quantifying the content of pharmaceutical intermediates.[\[2\]](#) A validated reverse-phase HPLC method provides high-resolution separation of the main component from its impurities.

## Causality Behind Experimental Choices

A C18 stationary phase is selected for its hydrophobicity, which is well-suited for the separation of moderately polar aromatic compounds like the target molecule. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. An acidic modifier, such as acetic acid, is added to suppress the ionization of any potential acidic or basic impurities, leading to improved peak shape and reproducibility. UV detection is chosen due to the presence of the chromophoric benzonitrile ring system.

## Experimental Workflow for HPLC Analysis



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Caption: Workflow for HPLC analysis of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**.

## Detailed HPLC Protocol

### 1. Reagents and Materials:

- **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Glacial Acetic Acid (ACS grade)

### 2. Chromatographic Conditions:

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water with 0.1% Acetic Acid
Mobile Phase B	Acetonitrile with 0.1% Acetic Acid
Gradient	50% B to 90% B over 15 min
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL

### 3. Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
- Sample Solution: Prepare the sample solution in the same manner as the standard stock solution to a final concentration within the calibration range.[\[5\]](#)

### 4. Method Validation:

The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Validation Parameter	Acceptance Criteria
Specificity	The analyte peak should be well-resolved from any impurities or matrix components.[5]
Linearity ( $r^2$ )	Correlation coefficient ( $r^2$ ) $\geq 0.999$ [5]
Accuracy (% Recovery)	98.0% - 102.0%[7]
Precision (% RSD)	$\leq 2.0\%$ [7]
Robustness	% RSD $\leq 2.0\%$ after minor changes in method parameters.[9]

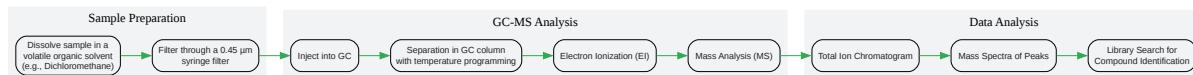
## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[10][11] It is particularly useful for detecting residual solvents and by-products from the synthesis of the target molecule.

## Causality Behind Experimental Choices

Given that **3-Bromo-4-isopropoxy-5-methoxybenzonitrile** is a semi-volatile compound, GC-MS is a suitable technique for its analysis.[12] A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based on their boiling points. Electron ionization (EI) is used to generate reproducible mass spectra that can be compared against spectral libraries for compound identification.

## Experimental Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of volatile impurities.

## Detailed GC-MS Protocol

### 1. Reagents and Materials:

- Dichloromethane (GC grade) or other suitable volatile solvent.[10][12]

### 2. GC-MS Conditions:

Parameter	Value
GC Column	5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 $\mu$ m
Inlet Temperature	280 °C
Injection Mode	Splitless
Oven Program	50 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 5 min
Carrier Gas	Helium, constant flow 1.2 mL/min
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-500 m/z

### 3. Sample Preparation:

- Dissolve the sample in dichloromethane to a concentration of approximately 10  $\mu$ g/mL.[12]
- Ensure the sample is free from particles by centrifugation or filtration.[10][12]

### 4. Data Analysis:

- The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds.

- The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for identification. The presence of bromine will be indicated by a characteristic isotopic pattern ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.<sup>[2]</sup> Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

### Causality Behind Experimental Choices

$^1\text{H}$  NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.  $^{13}\text{C}$  NMR will confirm the number of unique carbon atoms and provide information about their hybridization and electronic environment. A deuterated solvent, such as  $\text{CDCl}_3$ , is used to dissolve the sample without introducing interfering proton signals.

### Expected NMR Spectral Features

- $^1\text{H}$  NMR:
  - Aromatic protons will appear in the range of  $\delta$  6.5-8.0 ppm.<sup>[13]</sup> The two aromatic protons in the target molecule are expected to be singlets due to the lack of adjacent protons.
  - The isopropoxy group will show a septet for the CH proton and a doublet for the two  $\text{CH}_3$  groups.
  - The methoxy group will appear as a singlet.
- $^{13}\text{C}$  NMR:
  - Aromatic carbons typically resonate in the  $\delta$  110-160 ppm region.<sup>[14]</sup>
  - The nitrile carbon will have a characteristic chemical shift.
  - The carbons of the isopropoxy and methoxy groups will appear in the upfield region.

Functional Group	Expected $^1\text{H}$ Chemical Shift (ppm)	Expected $^{13}\text{C}$ Chemical Shift (ppm)
Aromatic CH	6.5 - 8.0	110 - 160
$-\text{OCH}(\text{CH}_3)_2$	Septet (~4.5), Doublet (~1.4)	~70, ~22
$-\text{OCH}_3$	Singlet (~3.9)	~56
$-\text{C}\equiv\text{N}$	-	~118

Note: These are estimated chemical shifts and may vary based on the specific electronic environment.

## Detailed NMR Protocol

### 1. Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in an NMR tube.

### 2. NMR Acquisition Parameters:

- Instrument: 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Proton-decoupled pulse sequence, longer acquisition time may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[15\]](#)

## Causality Behind Experimental Choices

This technique is ideal for confirming the presence of key functional groups in **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**, such as the nitrile, ether, and aromatic C-H bonds. The analysis can be performed on a solid sample using an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.

## Expected FT-IR Absorption Bands

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
C≡N (Nitrile)	2260 - 2220	Medium
C-O (Ether)	1300 - 1000	Strong
Aromatic C=C	1600 - 1475	Medium to Weak
Aromatic C-H	3100 - 3000	Medium
Aliphatic C-H	3000 - 2850	Strong

Source:[16][17]

## Detailed FT-IR Protocol

### 1. Sample Preparation:

- Place a small amount of the solid sample directly on the ATR crystal.

### 2. FT-IR Acquisition:

- Instrument: FT-IR spectrometer with an ATR accessory.
- Spectral Range: 4000 - 400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Scans: 16-32 scans are typically sufficient.
- Acquire a background spectrum before running the sample.

## Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **3-Bromo-4-isopropoxy-5-methoxybenzonitrile**. The combination of HPLC for purity and assay, GC-MS for volatile impurity profiling, NMR for structural elucidation, and FT-IR for functional group confirmation ensures a thorough understanding of the compound's identity and quality. Adherence to these validated protocols is essential for researchers, scientists, and drug development professionals to maintain high standards of scientific integrity and to support the development of safe and effective pharmaceuticals.

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